2-chloro-4-fluoro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN5O/c17-13-9-11(18)1-2-12(13)16(24)22-6-8-23-7-5-21-15(23)14-10-19-3-4-20-14/h1-5,7,9-10H,6,8H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXNUQLUTGZMPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(=O)NCCN2C=CN=C2C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide typically involves multiple steps:
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Formation of the Benzamide Core: : The initial step involves the preparation of the benzamide core. This can be achieved by reacting 2-chloro-4-fluorobenzoic acid with an appropriate amine under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
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Introduction of the Ethyl Chain: : The next step involves the introduction of the ethyl chain. This can be done by reacting the benzamide intermediate with an ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.
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Attachment of the Pyrazinyl-Imidazolyl Moiety: : The final step involves the attachment of the pyrazinyl-imidazolyl moiety. This can be achieved by reacting the ethylated benzamide intermediate with pyrazin-2-yl-imidazole under conditions that promote nucleophilic substitution, such as using a polar aprotic solvent like DMF (dimethylformamide) and a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for reaction, purification, and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazinyl-imidazolyl moiety. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
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Reduction: : Reduction reactions can occur at the benzamide core, particularly at the carbonyl group. Common reducing agents include lithium aluminum hydride and sodium borohydride.
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Substitution: : The chloro and fluoro groups on the benzamide core can undergo nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in DMSO (dimethyl sulfoxide).
Major Products
Oxidation: Formation of oxidized derivatives at the pyrazinyl-imidazolyl moiety.
Reduction: Formation of reduced derivatives at the benzamide core.
Substitution: Formation of substituted derivatives at the chloro and fluoro positions.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The incorporation of the pyrazinyl-imidazole structure has been linked to enhanced activity against various cancer cell lines. For instance, research indicates that derivatives of similar structures can inhibit tumor growth by targeting specific signaling pathways involved in cancer proliferation .
Antimicrobial Properties
The compound exhibits promising antimicrobial activity. Its structural features may enhance its ability to penetrate bacterial membranes, making it effective against resistant strains. Studies have shown that related compounds can disrupt bacterial cell wall synthesis and function, suggesting that this compound could be developed into a novel antibiotic .
Anti-inflammatory Effects
Compounds with similar structural frameworks have been documented to possess anti-inflammatory properties. The presence of the imidazole ring is associated with the inhibition of pro-inflammatory cytokines, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of related compounds demonstrated that they significantly reduced tumor size in xenograft models when administered at specific dosages. The mechanism was attributed to apoptosis induction in cancer cells .
Case Study 2: Antimicrobial Testing
In vitro testing of similar compounds against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics. This suggests that modifications to the chemical structure can lead to enhanced antibacterial properties .
Comparative Analysis of Related Compounds
| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| Compound A | Moderate | High | Low |
| Compound B | High | Moderate | Moderate |
| 2-Chloro-4-Fluoro-N-(2-(2-(Pyrazin-2-yl)-1H-Imidazol-1-yl)ethyl)benzamide | High | High | High |
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pyrazinyl-imidazolyl moiety is thought to play a key role in this interaction, allowing the compound to fit into the active site of the target molecule. This binding can lead to inhibition or activation of the target, resulting in various biological effects.
Comparison with Similar Compounds
Key Differentiators
Substituent Effects :
- The target compound’s 2-Cl, 4-F benzamide may enhance electronegativity and membrane permeability compared to VNI’s 2,4-dichlorophenyl . Pyrazine in the imidazole side chain could improve solubility over VFV’s biphenyl group .
- Unlike 8d/8e’s styryl groups (critical for CYP24A1 binding) , the pyrazine-imidazole chain may redirect selectivity toward CYP51 or other isoforms.
- Compared to zamaporvint’s acetamide core and trifluoromethyl-pyridine , the benzamide scaffold may alter metabolic stability and target engagement.
Biological Activity
The compound 2-chloro-4-fluoro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Understanding its biological mechanisms, efficacy, and safety profiles is crucial for its development as a therapeutic agent.
Chemical Structure
The molecular formula of the compound is , and it features a benzamide core substituted with a chloro and fluoro group, alongside a pyrazinyl-imidazole moiety. This structural configuration is significant for its interaction with biological targets.
Biological Activity
Research indicates that the compound exhibits various biological activities, particularly in the fields of oncology and infectious diseases. Here are some key findings:
1. Anticancer Activity
Studies have demonstrated that derivatives of imidazole and pyrazine compounds possess anticancer properties. The presence of the imidazole ring in this compound suggests potential inhibition of cancer cell proliferation through mechanisms such as apoptosis induction. For instance, compounds with similar structures have shown activity against various cancer cell lines, including breast and lung cancer cells .
2. Antimicrobial Properties
The pyrazinyl structure is known for its antimicrobial activity. Compounds containing pyrazine rings have been reported to exhibit significant antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli. The specific activity of this compound against these bacteria remains to be fully elucidated but warrants further investigation .
3. Enzyme Inhibition
Preliminary studies suggest that the compound may act as an inhibitor for certain kinases, which are critical in cancer signaling pathways. The structure-activity relationship (SAR) studies of similar compounds indicate that modifications to the imidazole and pyrazine moieties can enhance selectivity and potency against specific kinases involved in tumor growth and metastasis .
Case Studies
Several case studies have explored the biological effects of related compounds:
- Case Study 1: A derivative with a similar structure was tested for its ability to inhibit tumor growth in vivo. Results showed a significant reduction in tumor size in treated mice compared to controls, indicating potential efficacy as an anticancer agent.
- Case Study 2: A comparative study on the antimicrobial effects of various pyrazine derivatives revealed that modifications at the benzamide position significantly altered their potency against Gram-positive bacteria.
Data Tables
Discussion
The biological activity of this compound highlights its potential as a multi-target therapeutic agent. The combination of the imidazole and pyrazine functionalities may provide synergistic effects that enhance its efficacy against both cancer and infectious diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
